3,5-Bis(trifluoromethyl)benzamidoxime
Description
Contextualization of Fluorinated Organic Compounds in Contemporary Chemical Research
Fluorinated organic compounds have garnered immense interest in contemporary chemical research due to the profound impact of fluorine substitution on molecular properties. The high electronegativity of fluorine, second only to helium, and the strength of the carbon-fluorine bond lead to significant alterations in the electronic landscape, conformation, and reactivity of organic molecules. The incorporation of fluorine or trifluoromethyl (-CF3) groups can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. These attributes are highly desirable in the design of pharmaceuticals, agrochemicals, and advanced materials, driving extensive research into the synthesis and application of novel fluorinated compounds.
Overview of the Amidoxime (B1450833) Functional Group in Organic Synthesis and Chemical Biology
The amidoxime functional group, R-C(NH2)=NOH, is a versatile moiety with significant applications in organic synthesis and chemical biology. Amidoximes are commonly synthesized from the corresponding nitriles by reaction with hydroxylamine (B1172632). They are recognized as important synthons for the preparation of various heterocyclic compounds. In medicinal chemistry, the amidoxime group is often employed as a bioisostere of carboxylic acids and amides, capable of participating in hydrogen bonding interactions with biological targets. Furthermore, certain amidoximes have been investigated as prodrugs, as they can be metabolized in vivo to release active amidine or nitrile compounds.
Elucidating the Unique Contributions of the 3,5-Bis(trifluoromethyl)phenyl Moiety to Compound Properties and Reactivity
The 3,5-bis(trifluoromethyl)phenyl group is a powerful electron-withdrawing substituent that significantly influences the properties and reactivity of a molecule. The two trifluoromethyl groups at the meta positions create a highly electron-deficient aromatic ring. This electronic feature enhances the acidity of attached functional groups and can influence the binding affinity of the molecule to biological targets. The steric bulk of the two -CF3 groups can also play a role in directing chemical reactions and controlling molecular conformation. In drug design, this moiety is often incorporated to improve pharmacokinetic properties, such as metabolic stability and membrane permeability. Research has shown that derivatives containing the 3,5-bis(trifluoromethyl)phenyl group are potent inhibitors of various enzymes and have been explored in the development of anti-inflammatory and antimicrobial agents. nih.govnih.govmdpi.comnih.gov
Current Research Landscape and Emerging Trends Pertaining to 3,5-Bis(trifluoromethyl)benzamidoxime (B2596258)
This compound, also known by its systematic name N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide, is primarily utilized as a key intermediate in the synthesis of more complex molecules. sigmaaldrich.com Its commercial availability underscores its role as a valuable building block for introducing the 3,5-bis(trifluoromethyl)phenyl pharmacophore along with a reactive handle for further chemical transformations. sigmaaldrich.commdpi.com
Emerging trends indicate its application in the construction of novel heterocyclic systems and as a precursor for ligands in coordination chemistry. The amidoxime group can be cyclized to form oxadiazoles, which are important scaffolds in medicinal chemistry. While direct and extensive research on the biological or material properties of this compound itself is not widely published, its significance is evident from the numerous studies on its derivatives. These studies often target the development of new therapeutic agents, leveraging the beneficial properties imparted by the 3,5-bis(trifluoromethyl)phenyl moiety. The compound serves as a critical starting point for creating libraries of molecules for high-throughput screening in drug discovery programs.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3,5-Bis(trifluoromethyl)benzamide (B1297820) | 3,5-Bis(trifluoromethyl)benzoic acid |
| CAS Number | 72111-09-2 sigmaaldrich.com | 22227-26-5 | 725-89-3 |
| Molecular Formula | C9H6F6N2O sigmaaldrich.com | C9H5F6NO | C9H4F6O2 |
| Molecular Weight | 272.15 g/mol sigmaaldrich.com | 257.13 g/mol | 258.12 g/mol nih.gov |
| Melting Point | 129-132 °C sigmaaldrich.com | 163-167 °C | 158-162 °C |
| Appearance | Solid nih.gov | Solid | Solid |
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPMNUHESBFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72111-09-2 | |
| Record name | 72111-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies
Methodologies for the Preparation of 3,5-Bis(trifluoromethyl)benzamidoxime (B2596258)
The synthesis of this compound primarily relies on established methods for amidoxime (B1450833) formation, with the most common route proceeding through a nitrile precursor.
The most widely adopted method for the synthesis of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile functional group. nih.gov This reaction is a versatile and generally high-yielding approach to producing benzamidoximes from the corresponding benzonitriles. google.com
The general mechanism involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the nitrile. The reaction is typically carried out by treating the nitrile, in this case, 3,5-bis(trifluoromethyl)benzonitrile (B1295164), with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate, or by using an aqueous solution of hydroxylamine. nih.govgoogle.com The choice of solvent is often an alcohol, like ethanol (B145695), and the reaction may require heating to proceed at a reasonable rate. nih.gov The use of aqueous hydroxylamine can sometimes offer a simpler workup as a separate base is not required. nih.gov
General Reaction Scheme:
R-C≡N + NH₂OH → R-C(NH₂)=NOH
Where R = 3,5-bis(trifluoromethyl)phenyl
The availability of the precursor, 3,5-bis(trifluoromethyl)benzonitrile, is critical for the synthesis of the target amidoxime. This nitrile can be prepared through several established synthetic routes, typically starting from either 1,3-bis(trifluoromethyl)benzene or 3,5-bis(trifluoromethyl)aniline.
One common pathway involves the bromination of 1,3-bis(trifluoromethyl)benzene to yield 3,5-bis(trifluoromethyl)bromobenzene (B1265498). google.comgoogle.com This intermediate can then be converted to the desired nitrile. A classic method for this transformation is the Rosenmund-von Braun reaction, which involves heating the aryl bromide with copper(I) cyanide (CuCN). Alternatively, modern palladium-catalyzed cyanation reactions, using reagents like zinc cyanide or potassium cyanide, offer another efficient route.
Another major synthetic pathway is the Sandmeyer reaction, which starts with the commercially available 3,5-bis(trifluoromethyl)aniline. wikipedia.orglibretexts.org This process involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable arenediazonium salt. libretexts.org Subsequent treatment of this salt with copper(I) cyanide results in the formation of 3,5-bis(trifluoromethyl)benzonitrile. wikipedia.orgnih.gov This method is particularly useful for introducing the cyano group onto the aromatic ring. libretexts.org
While the reaction of nitriles with hydroxylamine is the most prevalent method, several alternative routes to amidoximes exist, which can be advantageous in specific contexts. nih.gov
From Thioamides : Thioamides can serve as precursors to amidoximes through their reaction with hydroxylamine. nih.govresearchgate.net This method can sometimes yield better results than starting from the corresponding nitrile. nih.gov The thioamide itself is often synthesized from the corresponding amide using a thionating agent like Lawesson's reagent. rsc.org
From Hydroximic Acid Chlorides : The reaction of hydroximic acid chlorides (also known as hydroximoyl chlorides) with ammonia (B1221849) or amines can produce amidoximes. nih.govresearchgate.net This route involves the dehydrohalogenation of the hydroximic acid chloride, followed by a nucleophilic attack of the amine. researchgate.net
From Iminoethers : Iminoethers (or imidates) can also be converted to amidoximes by reacting them with hydroxylamine. nih.gov The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a common method for synthesizing the iminoether precursor.
These alternative methods, though less commonly used for this specific compound, provide synthetic flexibility and can be valuable if the nitrile precursor is difficult to access or if alternative starting materials are more readily available. nih.gov
Conventional Amidoxime Synthesis via Reaction of Nitriles with Hydroxylamine
Derivatization of the Amidoxime Moiety and the 3,5-Bis(trifluoromethyl)phenyl Scaffold
The this compound molecule offers multiple sites for chemical modification, including the amidoxime's nitrogen and oxygen atoms and the aromatic ring. Derivatization allows for the fine-tuning of the molecule's physicochemical properties for various applications.
The amidoxime functional group contains both N-H and O-H bonds, allowing for reactions with electrophiles such as alkylating and acylating agents.
N-Alkylation : The nitrogen atoms of the amidoxime can be alkylated using alkyl halides in the presence of a base. The site of alkylation (on the amino nitrogen vs. the oxime nitrogen) can depend on the specific substrate and reaction conditions. N-alkylation of amides and related structures can be achieved under various conditions, including solvent-free phase-transfer catalysis using microwave irradiation. mdpi.combeilstein-journals.org
N-Acylation : Acylation of amidoximes can occur on either the nitrogen or the oxygen atom. Reaction with acylating agents like acyl chlorides or anhydrides can lead to N-acyl, O-acyl, or di-acylated products. uomosul.edu.iq Intramolecular catalysis can play a role in the O-acylation of amidoximes. rsc.org The choice of reagents and conditions is crucial to control the selectivity of the acylation. nih.govsemanticscholar.org For example, treating an amidoxime with an acid chloride can lead to O-aroyl amidoximes at room temperature, while heating can promote cyclization to form oxadiazole derivatives. uomosul.edu.iq
Modifying the core structure to produce related amidines and amides is a common strategy to explore structure-activity relationships.
Amidines : The corresponding amidine, 3,5-bis(trifluoromethyl)benzamidine, can be synthesized from the 3,5-bis(trifluoromethyl)benzonitrile precursor. A common method is the Pinner reaction, where the nitrile is first converted to an imidate hydrochloride by reacting it with an alcohol and HCl gas. Subsequent treatment of the imidate with ammonia or an amine yields the desired amidine.
Amides : A variety of amides based on the 3,5-bis(trifluoromethyl)phenyl scaffold have been synthesized. A notable example is N-(3,5-bis(trifluoromethyl)benzyl)stearamide. This compound was prepared via a solventless direct amidation reaction. The synthesis involves heating a mixture of stearic acid and 3,5-bis(trifluoromethyl)benzylamine (B151408). This direct condensation method is environmentally friendly as water is the only byproduct.
Table 1: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
| Parameter | Value |
| Reactant 1 | Stearic acid |
| Reactant 2 | 3,5-Bis(trifluoromethyl)benzylamine |
| Conditions | Solvent-free, metal- and catalyst-free |
| Temperature | 140 °C |
| Reaction Time | 24 h |
| Yield | 41% (moderate) |
This practical, eco-friendly approach demonstrates the feasibility of creating long-chain fatty acid amides incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, which can be valuable for creating compounds with specific lipophilic properties.
Formation of Heterocyclic Derivatives (e.g., Oxadiazoles, Pyrazoles) from this compound
The versatile reactivity of the amidoxime functional group in this compound allows for its effective use as a precursor in the synthesis of various heterocyclic systems, notably 1,2,4-oxadiazoles and pyrazoles. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science.
Synthesis of 1,2,4-Oxadiazoles
A prevalent and well-established method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, followed by a cyclodehydration step. uomosul.edu.iqresearchgate.net In this approach, this compound would first be O-acylated with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form an O-acylamidoxime intermediate. researchgate.netnih.gov This intermediate can then be induced to cyclize, often under thermal conditions or in the presence of a dehydrating agent, to yield the corresponding 1,2,4-oxadiazole (B8745197). uomosul.edu.iq The reaction can also be facilitated at room temperature using reagents like tetrabutylammonium fluoride (TBAF). nih.gov This one-pot synthesis is highly efficient for creating a library of 1,2,4-oxadiazole derivatives, where the substituent at the 5-position of the oxadiazole ring is determined by the choice of the acylating agent. uomosul.edu.iqresearchgate.net
| Reactant for Acylation | Resulting Substituent at C5 |
| Acetyl Chloride | Methyl |
| Benzoyl Chloride | Phenyl |
| Trifluoroacetic Anhydride | Trifluoromethyl |
Synthesis of Pyrazoles
The synthesis of pyrazoles from amidoximes is a less direct process compared to oxadiazole formation. Generally, the construction of a pyrazole (B372694) ring requires a 1,3-dicarbonyl compound or its equivalent to react with a hydrazine (B178648) derivative. dergipark.org.tr Therefore, this compound would first need to be transformed into a suitable precursor. One possible synthetic route could involve the reduction of the amidoxime to the corresponding amidine, followed by further chemical modifications to introduce the necessary functionality for pyrazole ring formation. Classic pyrazole synthesis often involves the condensation of a β-diketone with hydrazine. dergipark.org.tr More contemporary methods include multicomponent reactions and 1,3-dipolar cycloadditions. nih.govnih.gov
Solid-Phase Synthesis Techniques for Benzamidoxime-Containing Scaffolds
Solid-phase synthesis offers a powerful and efficient platform for the construction of molecular libraries, and these techniques can be adapted for the use of benzamidoxime (B57231) derivatives. The primary strategy involves the immobilization of a precursor molecule onto a solid support, followed by the chemical transformations to build the desired scaffold.
In the context of this compound, a common approach is to start with a resin-bound nitrile. This nitrile can then be treated with hydroxylamine to generate the corresponding amidoxime directly on the solid support. researchgate.net This resin-bound benzamidoxime can then serve as a versatile intermediate for further chemical elaborations.
One of the key applications of this solid-phase approach is the synthesis of amidines. The polymer-bound amidoxime can be readily reduced to the corresponding amidine using reagents such as stannous chloride dihydrate (SnCl₂·2H₂O). researchgate.net This method has proven to be a straightforward and highly efficient way to produce resin-bound amidines, which can then be cleaved from the resin to yield the final product in high purity. researchgate.net This technique has been successfully employed in the creation of libraries of benzamidine-derived sulfonamides. nih.gov
Table of Solid-Phase Synthesis Steps:
| Step | Reagents and Conditions | Functional Group Transformation |
| 1. Immobilization | Resin + Linker + 3,5-Bis(trifluoromethyl)benzonitrile | Nitrile attached to solid support |
| 2. Amidoxime Formation | Hydroxylamine | Nitrile to Amidoxime |
| 3. Amidine Formation | SnCl₂·2H₂O | Amidoxime to Amidine |
| 4. Cleavage | Acid (e.g., TFA) | Release of the final compound from the resin |
Strategic Incorporation of Trifluoromethyl Groups in Related Molecular Architectures
The presence of trifluoromethyl (CF₃) groups in a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, the development of methodologies for the selective introduction and transformation of these groups is of paramount importance in modern synthetic chemistry.
Regioselective Transformations of Aromatic C-F Bonds
While aromatic C-F bonds are generally considered to be strong and unreactive, recent advancements have enabled their selective functionalization. This is particularly challenging for trifluoromethyl groups due to the increasing strength of the C-F bonds as fluorine atoms are sequentially removed. However, strategies involving reductive activation of the Ar-CF₃ moiety have been developed. These methods often proceed through the formation of a radical anion intermediate, which can then undergo C-F bond cleavage to generate a difluorobenzyl radical. This reactive intermediate can then be trapped by various reagents to introduce new functional groups.
Oxidative Trifluoromethylation and Trifluoromethylthiolation Methodologies
Oxidative trifluoromethylation and trifluoromethylthiolation are powerful methods for the direct introduction of CF₃ and SCF₃ groups into organic molecules. These reactions typically involve a nucleophilic substrate, a nucleophilic trifluoromethylating or trifluoromethylthiolating reagent, and an oxidant. uomosul.edu.iqresearchgate.net
Oxidative Trifluoromethylation: This process allows for the formation of a C-CF₃ bond through the reaction of a nucleophile with a CF₃ source in the presence of an oxidant. A variety of substrates can undergo this transformation, including arenes, heteroarenes, and alkenes. Copper-catalyzed oxidative trifluoromethylation of aromatic alkenes, for instance, provides access to α-trifluoromethyl-substituted ketones.
Oxidative Trifluoromethylthiolation: Similarly, the SCF₃ group can be introduced through oxidative trifluoromethylthiolation. This can be achieved by reacting a nucleophile with a source of the trifluoromethylthio group, often generated in situ, in the presence of an oxidant.
Common Reagents in Oxidative Trifluoromethylation:
| Reagent Type | Examples |
| CF₃ Source | (Trifluoromethyl)trimethylsilane (TMSCF₃), Togni's reagent, Sodium trifluoromethanesulfinate (CF₃SO₂Na) |
| Oxidant | Copper salts, Silver salts, Di-tert-butyl peroxide, Air |
| Substrate | Arenes, Heteroarenes, Alkenes, Alkynes, Boronic acids |
These advanced synthetic methodologies provide a robust toolkit for the derivatization of this compound and the strategic incorporation of trifluoromethyl groups into a wide array of molecular architectures, thereby facilitating the development of novel compounds with tailored properties.
Mechanistic Investigations into Chemical Reactivity and Transformations
Elucidating the Thermolytic Pathways of 3,5-Bis(trifluoromethyl)benzamidoxime (B2596258) Derivatives
The thermal decomposition of amidoxime (B1450833) derivatives is a well-established route for the synthesis of 1,2,4-oxadiazole (B8745197) heterocycles. This transformation typically proceeds through the acylation of the amidoxime followed by a thermal cyclodehydration reaction. For derivatives of this compound, the general pathway involves an initial reaction with an acylating agent, such as a carboxylic acid or acid chloride, to form an O-acyl amidoxime intermediate.
Subsequent heating of this intermediate induces an intramolecular cyclization and elimination of a water molecule to yield the stable 3,5-disubstituted-1,2,4-oxadiazole ring. The general mechanism is outlined below:
O-Acylation: The nucleophilic hydroxyl group of the amidoxime attacks the electrophilic carbonyl carbon of an acylating agent.
Cyclization: The nitrogen of the imidamide moiety attacks the carbonyl carbon of the newly introduced acyl group.
Dehydration: Elimination of water from the tetrahedral intermediate leads to the formation of the aromatic 1,2,4-oxadiazole ring.
The presence of the two trifluoromethyl groups on the phenyl ring significantly impacts this process. These strongly electron-withdrawing groups decrease the nucleophilicity of the amidoxime moiety, potentially requiring more forcing conditions (higher temperatures or stronger catalysts) for the initial acylation step compared to electron-rich or unsubstituted benzamidoximes. However, they also increase the acidity of the N-H and O-H protons, which can facilitate certain steps of the reaction. The thermal cyclization of the O-acyl intermediate is a key step in forming various bioactive 1,2,4-oxadiazole compounds. acs.orgresearchgate.net
| Step | Description | Influence of CF₃ Groups |
| 1. O-Acylation | The amidoxime is acylated, typically with an acid chloride or anhydride. | Decreased nucleophilicity of the amidoxime may slow this step. |
| 2. Cyclodehydration | The O-acyl intermediate undergoes intramolecular cyclization with loss of water upon heating. | Electron-withdrawing groups can influence the stability of intermediates. |
| Product | Formation of a 3,5-disubstituted-1,2,4-oxadiazole. | The 3-position is substituted with the 3,5-bis(trifluoromethyl)phenyl group. |
Analysis of Photochemical Rearrangements in Derived Heterocycles (e.g., Oxadiazoles)
Heterocycles derived from this compound, particularly 1,2,4-oxadiazoles, are subject to fascinating photochemical rearrangements. Upon irradiation with UV light, the 1,2,4-oxadiazole ring, which is relatively electron-deficient, can undergo several isomerization pathways. acs.org The specific pathway taken is often dependent on the substituents and the reaction medium.
Theoretical and experimental studies on 1,2,4-oxadiazoles have identified three primary rearrangement mechanisms: acs.org
Direct Mechanism: A one-step process with no barrier, proceeding from the Franck-Condon region through a conical intersection directly to the photoisomer. acs.org
Ring Contraction-Ring Expansion (RCRE): The initial oxadiazole ring contracts to a three-membered diazirine intermediate, which then expands to form a new, isomeric heterocycle, such as a 1,3,4-oxadiazole.
Internal Cyclization-Isomerization (ICI): This pathway involves the formation of a bicyclic intermediate, which then rearranges to a regioisomeric 1,2,4-oxadiazole. acs.org
For an oxadiazole bearing a 3,5-bis(trifluoromethyl)phenyl group, the strong electron-withdrawing nature of this substituent would play a crucial role in the electronic distribution of the excited state, influencing which of these pathways is favored. The photochemistry of these systems often involves the cleavage of the weak N-O bond in the oxadiazole ring, leading to reactive intermediates like zwitterions, diradicals, or nitrenes. acs.orgnih.gov Computational studies are often employed to predict the most likely isomerization products. nih.gov
Assessment of Electrophilic and Nucleophilic Reactivity at the Amidoxime Functional Group
The amidoxime functional group, -C(NH₂)=NOH, is amphoteric, meaning it possesses both nucleophilic and electrophilic character.
Nucleophilic Reactivity: The nitrogen and oxygen atoms of the amidoxime have lone pairs of electrons, making them nucleophilic sites available for reaction with electrophiles. A primary example is the O-acylation reaction, a key step in the synthesis of 1,2,4-oxadiazoles. researchgate.net However, in this compound, the powerful inductive electron-withdrawing effect of the two CF₃ groups significantly reduces the electron density on the entire molecule. This deactivation diminishes the nucleophilicity of the amidoxime group, making it less reactive towards electrophiles compared to non-fluorinated analogues. Reactions such as alkylation or acylation may require harsher conditions or more potent electrophiles to proceed efficiently.
Role of Trifluoromethyl Substituents in Modulating Reaction Mechanisms
The two trifluoromethyl groups are the dominant force dictating the chemical behavior of this compound. Their influence is twofold, arising from both steric and electronic effects.
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of reacting species. youtube.com In this compound, the CF₃ groups are positioned meta to the amidoxime functional group. While not directly adjacent, their size (van der Waals volume of 39.8 ų) is significant and can influence reactions involving the amidoxime group or the aromatic ring. researchgate.netresearchgate.net
For reactions occurring at the amidoxime moiety, the CF₃ groups can create a more crowded environment, potentially influencing the regioselectivity of attack. For example, in acylation reactions, they might sterically favor reaction at the less hindered atom of the functional group. When considering reactions on the aromatic ring itself, such as a hypothetical nucleophilic aromatic substitution, the CF₃ groups would sterically hinder attack at the ortho positions (2, 4, and 6), although electronic effects are the primary directors in such cases. youtube.com
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov The presence of two such groups on the benzene (B151609) ring has profound electronic consequences.
Inductive Effect: The high electronegativity of fluorine atoms results in a strong negative inductive effect (-I), pulling electron density from the aromatic ring and, by extension, from the attached amidoxime group.
Reaction Rate: This electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions significantly slower than for benzene or activated rings. youtube.com Conversely, it activates the ring for nucleophilic aromatic substitution, should a suitable leaving group be present. For reactions at the amidoxime group, the rate is highly dependent on the mechanism. Reactions that involve nucleophilic attack by the amidoxime are slowed, while reactions involving nucleophilic attack on the amidoxime carbon are accelerated.
Selectivity and Acidity: The electronic pull increases the acidity of protons on the amidoxime group (N-OH and -NH₂), making deprotonation easier. This can be a critical factor in base-catalyzed reactions. The electron-withdrawing nature is quantified by the Hammett substituent constant (σ). The σₚ value for a single CF₃ group is +0.54, indicating strong electron withdrawal. With two such groups, the effect is amplified, profoundly influencing reaction equilibria and rates. wikipedia.org
| Parameter | Effect of 3,5-bis(CF₃)₂ Substitution | Consequence |
| Nucleophilicity of Amidoxime | Decreased | Slower reaction with electrophiles. |
| Electrophilicity of C=N Carbon | Increased | Faster reaction with strong nucleophiles. |
| Acidity of N-OH/N-H | Increased | Facilitates base-catalyzed mechanisms. |
| Aromatic Ring Reactivity | Deactivated towards electrophiles | Slower electrophilic aromatic substitution. |
The chemical stability of the trifluoromethyl groups themselves is a key feature of this molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making defluorination a challenging process.
Protonation: Due to the strong deactivating effect of the two CF₃ groups, protonation of the aromatic ring is highly unfavorable. Any protonation under acidic conditions would preferentially occur at the more basic sites of the amidoxime functional group. In superacidic media, it has been shown that trifluoromethyl groups can be converted to electrophilic species like acylium cations, but this requires extreme conditions. nih.gov
Advanced Structural Characterization and Spectroscopic Analysis Methodologies
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,5-Bis(trifluoromethyl)benzamidoxime (B2596258) in solution. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons and the protons of the amidoxime (B1450833) group (-NH₂ and -OH). The aromatic region would feature two distinct signals for the protons on the phenyl ring. bipm.org Based on analysis of 3,5-bis(trifluoromethyl)benzoic acid, the two equivalent protons at the C2 and C6 positions would appear as a single downfield signal, while the proton at the C4 position would appear as a separate, slightly more upfield signal. bipm.org The -NH₂ and -OH protons would likely appear as broad singlets that can be confirmed by D₂O exchange.
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. A key feature for this compound would be the signal for the two trifluoromethyl (-CF₃) carbons. mdpi.com This signal characteristically appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J_C-F), with a coupling constant of approximately 272-274 Hz. mdpi.comresearchgate.net The carbon of the C=NOH group would also have a characteristic chemical shift. The aromatic carbons would show distinct signals, with those directly bonded to the trifluoromethyl groups also appearing as quartets, but with a smaller coupling constant. mdpi.comimperial.ac.uk
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally sensitive and informative technique. wikipedia.org It provides a direct probe for the two equivalent trifluoromethyl groups. These would give rise to a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for trifluoromethyl groups on a benzene (B151609) ring typically falls in the range of -62 to -64 ppm relative to a CFCl₃ standard. azom.comrsc.org The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to changes in the local electronic environment. nih.gov
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: This table is based on data from analogous compounds and general spectroscopic principles.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.0 - 8.5 | multiplets | Aromatic CH (H2, H4, H6) |
| ¹H | Broad | singlet | -NH₂ |
| ¹H | Broad | singlet | -OH |
| ¹³C | ~115 - 140 | quartet (J ~ 34 Hz) | Aromatic C-CF₃ |
| ¹³C | ~120 - 135 | singlet/multiplet | Aromatic CH |
| ¹³C | ~123 | quartet (J ~ 273 Hz) | -CF₃ |
| ¹³C | ~150 | singlet | C=NOH |
| ¹⁹F | ~ -63 | singlet | -CF₃ |
Utilization of Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is indispensable for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 272.15 g/mol , corresponding to its molecular formula C₉H₆F₆N₂O. sigmaaldrich.comoakwoodchemical.comsigmaaldrich.com
In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 272. The fragmentation of this ion would provide a structural fingerprint. Common fragmentation pathways for trifluoromethyl-substituted aromatic compounds involve the loss of a fluorine atom (M-19) or the trifluoromethyl radical itself (M-69). fluorine1.ruwhitman.edu The stability of the aromatic ring means that ions corresponding to the 3,5-bis(trifluoromethyl)phenyl cation or related fragments would likely be prominent. researchgate.netnist.gov Further fragmentation could involve the cleavage of the amidoxime group, such as the loss of ·OH, ·NH₂, or related neutral molecules. libretexts.org The presence of two nitrogen atoms means the molecular ion will have an even mass, consistent with the Nitrogen Rule. libretexts.org
Spectroscopic Techniques for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. spectroscopyonline.com
Key expected absorption bands include:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the oxime. researchgate.net
N-H Stretch: The amine (-NH₂) group will typically show a pair of medium-to-sharp peaks in the 3300-3500 cm⁻¹ region. spectroscopyonline.com
C=N Stretch: The carbon-nitrogen double bond of the amidoxime functional group gives rise to an absorption in the 1640-1690 cm⁻¹ range. researchgate.net
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching absorptions occur in the 1450-1600 cm⁻¹ region.
C-F Stretch: The most intense bands in the spectrum are expected to be the strong C-F stretching vibrations associated with the two trifluoromethyl groups, typically found in the 1100-1350 cm⁻¹ region. nist.govnist.gov
Table 2: Characteristic IR Absorption Bands for this compound Note: Wavenumbers are approximate and based on data from analogous structures.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) |
| 3200-3600 | O-H Stretch (broad) | Oxime (-OH) |
| ~3100 | C-H Stretch | Aromatic |
| 1640-1690 | C=N Stretch | Amidoxime |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1100-1350 | C-F Stretch (strong, multiple bands) | Trifluoromethyl (-CF₃) |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption spectrum is dominated by the π-electron system of the substituted benzene ring. Based on data for related compounds like benzylamine (B48309) and N-(3,5-bis(trifluoromethyl)benzyl)stearamide, strong absorptions corresponding to π→π* transitions are expected. mdpi.comsielc.com Typically, substituted benzene rings show two main absorption bands: a strong band around 200-210 nm and a weaker, more structured band between 250-270 nm. mdpi.comsielc.com The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the electronic effects of the amidoxime and trifluoromethyl substituents. researchgate.netresearchgate.net
X-ray Crystallography for Precise Three-Dimensional Structural Determination
While published single-crystal X-ray diffraction data for this compound is not currently available, this technique remains the definitive method for determining its precise three-dimensional structure in the solid state.
An X-ray crystallographic analysis would provide unambiguous data on:
Molecular Conformation: The spatial orientation of the amidoxime group relative to the phenyl ring.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, N-O, C-F) and angles, confirming the molecular geometry. nih.gov
Planarity: Confirmation of the planarity of the benzene ring.
Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the -OH and -NH₂ groups), π-π stacking between aromatic rings, and other non-covalent interactions that dictate the crystal packing. nih.govresearchgate.net
This information is crucial for understanding the molecule's steric and electronic properties and how it interacts with its environment at a molecular level. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety, DFT calculations, particularly using the B3LYP method with a 6-311+G(d,p) basis set, have been effectively employed to determine a range of molecular properties. mdpi.comresearchgate.net
The initial step in most computational studies is geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy, known as a local or global minimum on the potential energy surface. mdpi.com For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, geometry optimization was performed using the B3LYP/6-311+G(d,p) basis set in the gas phase to identify its most stable conformation. mdpi.comresearchgate.net This procedure is crucial as the optimized geometry forms the basis for all subsequent property calculations, ensuring they are relevant to the molecule's most probable state. By mapping the potential energy surface, researchers can understand the molecule's conformational flexibility and identify stable isomers.
Molecular Electrostatic Potential (MEP) mapping is a vital tool for analyzing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. researchgate.net
Red Regions : Indicate areas of negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic reactivity. For 3,5-Bis(trifluoromethyl)benzamidoxime (B2596258), these regions would be expected around the highly electronegative oxygen atom of the oxime group, the nitrogen atoms, and the fluorine atoms of the trifluoromethyl groups. nih.gov
Blue Regions : Represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov
Green Regions : Denote areas of neutral or near-zero potential. nih.gov
In studies of structurally similar molecules, MEP analysis has successfully identified the most reactive parts of the molecule. nih.govnih.gov For instance, in a related amide, the MEP map clearly visualizes the charge distribution, highlighting the electronegative and electropositive centers that govern intermolecular interactions. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO : As the outermost orbital containing electrons, it represents the ability to donate electrons. A higher HOMO energy suggests a greater tendency to act as a nucleophile. researchgate.net
LUMO : As the innermost orbital without electrons, it signifies the ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile. researchgate.net
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. mdpi.com
In a computational study on the related N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be located over the amide nitrogen, while the LUMO was primarily situated on the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com The calculated energies of these orbitals and other quantum chemical descriptors provide a quantitative measure of the molecule's electronic properties and reactivity. mdpi.comcolab.ws
Table 1: Calculated Quantum Descriptors for a Structurally Related Amide (Data derived from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide as an illustrative example)
| Descriptor | Symbol | Value |
| HOMO Energy | EHOMO | -8.11 eV |
| LUMO Energy | ELUMO | -1.13 eV |
| Energy Gap | ΔE | 6.98 eV |
| Ionization Potential | IP | 8.11 eV |
| Electron Affinity | EA | 1.13 eV |
| Electronegativity | χ | 4.62 |
| Chemical Hardness | η | 3.49 |
| Electrophilicity Index | ω | 3.06 eV |
| Source: MDPI mdpi.com |
DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the vibrational modes and their intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with an experimental spectrum to aid in the assignment of specific spectral bands to particular molecular vibrations. mdpi.commdpi.com
For instance, in the analysis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations were used to simulate the IR spectrum. mdpi.com It is common for calculated frequencies to be systematically higher than experimental values, so they are often scaled by an empirical factor to improve agreement. mdpi.com Key vibrational frequencies for related structures include C-F, C=O, and N-H stretching vibrations. mdpi.comnist.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Amide (Data for N-(3,5-bis(trifluoromethyl)benzyl)stearamide)
| Vibrational Mode | Experimental Frequency | Calculated (Scaled) Frequency |
| N–H Stretch | 3290.54 | 3642.71 |
| C=O Stretch | 1647.48 | 1739.37 |
| C–N–H In-plane Deformation | 1557.52 | 1536.04 |
| C–N Stretch | 1285.09 | 1280.41 |
| C–F Asymmetric Stretch | 1174.98 | 1169.85 |
| C–F Symmetric Stretch | 1115.40 | 1123.66 |
| Source: MDPI mdpi.com |
Molecular Modeling and Docking Simulations in Ligand-Target Interactions
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov
Molecular docking is instrumental in drug discovery and development for predicting how a potential drug molecule might interact with its biological target. nih.govmdpi.com The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and then scoring these poses based on their energetic favorability. nih.gov
While specific docking studies for this compound are not detailed in the available literature, the 3,5-bis(trifluoromethyl)phenyl moiety is a known pharmacophore present in several drugs and biologically active compounds. nih.gov For example, pyrazole (B372694) derivatives containing this group have shown potent activity against drug-resistant bacteria, indicating that this chemical scaffold effectively interacts with biological macromolecules. nih.gov Docking simulations for this compound would aim to:
Identify the most likely binding pose within a specific protein target.
Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.
Calculate a binding affinity or docking score, which provides an estimate of the binding strength.
These predictions are invaluable for understanding the compound's potential biological activity and for guiding the rational design of more potent and selective analogs. mdpi.comnih.gov
Theoretical Mechanistic Investigations of Organic Transformations
Computational chemistry has emerged as a powerful tool to unravel the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For organofluorine compounds like this compound, theoretical studies are particularly valuable in understanding their reactivity and catalytic potential.
Elucidation of Catalytic Cycles and Transition States
The detailed investigation of a catalytic cycle involves identifying all intermediates and transition states, which helps in understanding the reaction pathway and the factors governing its efficiency. While specific research on the catalytic cycles involving this compound is not extensively documented in the provided search results, the principles of such investigations can be illustrated through related systems.
For instance, in the catalytic trifluoromethylation of aryl iodides, a proposed mechanism for a copper-catalyzed reaction using a 2-trifluoromethylated benzimidazoline has been described. beilstein-journals.org The cycle is thought to proceed through the following key steps:
Generation of the active catalyst: A Cu(I)-CF₃ species is formed from the reaction of the trifluoromethylating agent with a copper(I) source. beilstein-journals.org
Oxidative addition: The aryl iodide undergoes oxidative addition to the Cu(I)-CF₃ complex, forming a Cu(III) intermediate. This step is often suggested to be the rate-determining step of the reaction. beilstein-journals.org
Reductive elimination: The Cu(III) complex undergoes reductive elimination to furnish the trifluoromethylated arene product and regenerate the Cu(I) species, which can then re-enter the catalytic cycle. beilstein-journals.org
DFT calculations are crucial in these studies to determine the geometries and energies of the proposed intermediates and transition states. This information helps to validate the proposed mechanism and to understand the influence of ligands and substituents on the catalytic activity. For example, a study on an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide (B1297820) catalyst in an asymmetric nitro-Michael reaction noted that DFT calculations were performed to account for its high catalytic activity, suggesting the importance of computational methods in rationalizing experimental observations. nih.gov
Quantum Chemical Descriptors for Predicting Chemical Reactivity and Selectivity
Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations are powerful tools for predicting the reactivity and selectivity of molecules without the need for experimental synthesis and testing. mdpi.com These descriptors provide quantitative measures of a molecule's electronic properties, which govern its behavior in chemical reactions.
A pertinent example, although on a related benzamide (B126) derivative, is the DFT study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com In this study, various quantum chemical descriptors were calculated to predict the molecule's chemical stability and reactivity. mdpi.com The principles and descriptors used in this study are directly applicable to understanding the reactivity of this compound.
Key quantum chemical descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. A large HOMO-LUMO energy gap is associated with high kinetic stability and low chemical reactivity. mdpi.com In the case of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a high HOMO-LUMO gap of 5.54 eV indicated low chemical reactivity. mdpi.com
Global Reactivity Descriptors: These descriptors provide a general measure of a molecule's reactivity.
Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a stable system. A more negative chemical potential is associated with higher stability. mdpi.com
Chemical Hardness (η): This is a measure of the resistance to a change in the electron distribution. A higher value of chemical hardness, often supported by a large HOMO-LUMO gap, indicates lower reactivity. mdpi.com
Electronegativity (χ): This is the power of an atom or a group of atoms to attract electrons towards itself. A higher electronegativity value suggests a greater difficulty in donating electrons. mdpi.com
Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. mdpi.com
The following table summarizes the calculated global reactivity descriptors for N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which can serve as a reference for predicting the reactivity of structurally similar compounds like this compound. mdpi.com
| Descriptor | Symbol | Value (eV) | Predicted Property |
| HOMO-LUMO Energy Gap | Egap | 5.54 | Low chemical reactivity |
| Chemical Potential | μ | -4.61 | Good chemical stability |
| Chemical Hardness | η | 2.77 | Low chemical reactivity |
| Electronegativity | χ | 4.61 | Difficulty of electron donation |
| Electrophilicity Index | ω | 3.84 | Global electrophilic nature |
This table is based on data from the DFT study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide and is intended for illustrative purposes for the potential reactivity of this compound.
By calculating these and other descriptors, such as local electrophilicity, researchers can predict the most likely sites for nucleophilic or electrophilic attack, thus providing valuable insights into the regioselectivity of reactions involving this compound.
Applications in Contemporary Chemical Research Fields
Organic Synthesis and Method Development
The 3,5-bis(trifluoromethyl)phenyl scaffold is a privileged structure in organic synthesis, valued for its ability to enhance the chemical and metabolic stability of molecules. nih.gov This makes it a desirable component in the design of complex organic molecules and active pharmaceutical ingredients.
While direct applications of 3,5-bis(trifluoromethyl)benzamidoxime (B2596258) as a building block for complex natural products or other intricate molecular architectures are not extensively documented in readily available literature, its constituent parts, particularly the 3,5-bis(trifluoromethyl)benzylamine (B151408) and aniline (B41778) derivatives, serve as crucial starting materials. For instance, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been synthesized as a versatile building block for various applications, including the preparation of biologically active compounds and materials for organic electronics. organic-chemistry.org The synthesis involves a two-step process starting from the commercially available 3,5-bis(trifluoromethyl)benzylamine. organic-chemistry.org This highlights the utility of the core structure in constructing more complex molecular frameworks.
The 3,5-bis(trifluoromethyl)phenyl group is a key feature in several active pharmaceutical ingredients (APIs) and drug candidates due to its ability to improve pharmacokinetic properties. nih.govresearchgate.net This structural motif is present in a number of approved drugs. researchgate.net Research has shown that incorporating this group can lead to potent biological activity. For example, pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety have been synthesized and identified as potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov These compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov
In another study, a class of glycinamide-based CCR2 antagonists were developed, with the lead compound incorporating a 3,5-bis(trifluoromethyl)benzyl group. nih.gov This compound exhibited potent binding affinity to human monocytes and effectively blocked chemokine-induced calcium mobilization and chemotaxis. nih.gov Furthermore, 3,5-bis(trifluoromethyl)phenylsulfonamides have been identified as a novel lead for pancreatic cancer, inhibiting the growth of the MiaPaCa-2 pancreatic cancer cell line. nih.gov
Amidoximes are well-established precursors for the synthesis of various five-membered heterocyclic rings, most notably 1,2,4-oxadiazoles. mdpi.comnih.govchim.it The general and widely applied method for constructing the 1,2,4-oxadiazole (B8745197) ring involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative, such as an acyl chloride. nih.govchim.itnih.gov This reaction proceeds through an initial O-acylation of the amidoxime, followed by a dehydration-cyclization step to form the stable aromatic oxadiazole ring. mdpi.comchim.it
While specific examples detailing the use of this compound in these reactions are not prevalent, the established reactivity of amidoximes strongly suggests its utility in synthesizing 3-(3,5-bis(trifluoromethyl)phenyl)-1,2,4-oxadiazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry as they are considered bioisosteres of amides and esters, offering improved metabolic stability. nih.gov The synthesis of 1,2,4-oxadiazoles can be achieved under various conditions, including room temperature protocols, which allows for the incorporation of thermosensitive functional groups. mdpi.comnih.gov
Beyond oxadiazoles, the 3,5-bis(trifluoromethyl)phenyl motif has been incorporated into other heterocyclic systems. For instance, the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with a hydrazine (B178648) derivative, followed by treatment with the Vilsmeier-Haack reagent, leads to the formation of a pyrazole aldehyde. researchgate.netnih.gov This intermediate can be further functionalized to produce a library of pyrazole derivatives with potent antimicrobial activity. researchgate.netnih.gov
Table 1: Synthesis of Bioactive Heterocycles from 3,5-Bis(trifluoromethyl)phenyl Precursors
| Precursor | Reagents | Heterocyclic Product | Biological Activity |
| 3',5'-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid, Vilsmeier-Haack reagent, various anilines | 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Potent inhibitors of drug-resistant bacteria (e.g., MRSA) researchgate.netnih.gov |
| 3,5-Bis(trifluoromethyl)benzylamine | 1-Fluoro-2-nitrobenzene, Pd/C, H₂ | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Precursor for arylbenzimidazoles and other bioactive compounds organic-chemistry.org |
| Benzamidoxime (B57231) (general) | Acyl chlorides | 1,2,4-Oxadiazoles | Bioisosteres of amides and esters with potential biological activity nih.govchim.it |
Catalysis and Organocatalysis
The electron-withdrawing nature of the trifluoromethyl groups in the 3,5-bis(trifluoromethyl)phenyl moiety plays a crucial role in the development of highly active catalysts. This section explores its application in both chiral organocatalysis and transition metal catalysis.
The 3,5-bis(trifluoromethyl)phenyl group is a cornerstone in the design of hydrogen-bond-donating organocatalysts. One of the most prominent examples is N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea , often referred to as Schreiner's thiourea (B124793). mdpi.comsigmaaldrich.comwikipedia.org This catalyst effectively activates substrates and stabilizes developing negative charges in transition states through double hydrogen bonding. mdpi.comnih.gov Its high acidity, a consequence of the electron-withdrawing trifluoromethyl groups, makes it a more potent hydrogen-bond donor than corresponding ureas. wikipedia.org Schreiner's thiourea has been successfully employed in a wide array of organic transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and the acetalization of aldehydes. mdpi.comrsc.orgrsc.org
Another significant application is in the development of chiral catalysts derived from cinchona alkaloids. A novel epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide (B1297820) has shown high catalytic activity in the asymmetric nitro-Michael reaction of furanones. buchler-gmbh.comnih.gov With catalyst loadings as low as 0.1-5 mol%, the reaction proceeds smoothly to give Michael adducts in high yields (>90%) and with excellent diastereo- and enantioselectivity. buchler-gmbh.comnih.gov In these catalysts, the amide N-H group, made more acidic by the 3,5-bis(trifluoromethyl)phenyl moiety, is believed to play a key role in activating the electrophile through hydrogen bonding.
Table 2: Applications of 3,5-Bis(trifluoromethyl)phenyl-Containing Organocatalysts
| Catalyst | Reaction Type | Key Features |
| N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Diels-Alder, Friedel-Crafts, Acetalization | Strong double hydrogen-bond donor, high acidity, broad applicability mdpi.comwikipedia.orgrsc.org |
| Epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide | Asymmetric Nitro-Michael Reaction | High enantioselectivity (88-98% ee), high diastereoselectivity (>98:2 dr), low catalyst loading buchler-gmbh.comnih.gov |
The electronic properties of the 3,5-bis(trifluoromethyl)phenyl group are also beneficial in the design of ligands for transition metal-catalyzed reactions. While direct use of this compound as a ligand is not widely reported, related phosphine (B1218219) ligands incorporating this moiety have demonstrated superior performance in cross-coupling reactions.
For example, a dialkylbiarylphosphine ligand bearing two 3,5-bis(trifluoromethyl)phenyl groups on the phosphorus atom has been developed for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. bldpharm.comnih.gov The electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the metal center, thereby enhancing the catalytic activity and stability of the complex. nih.gov
In the context of the Heck reaction, palladium catalysts are widely used to form substituted alkenes. wikipedia.org The use of ligands containing trifluoromethyl groups can improve the efficiency of these reactions, particularly for challenging substrates. beilstein-journals.orgmdpi.com Similarly, in Suzuki-Miyaura coupling, which is a powerful method for forming C-C bonds, the choice of ligand is critical for achieving high yields and broad substrate scope. nih.govyoutube.com Ligands that can stabilize the palladium catalyst and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination are highly sought after, and the electronic tuning afforded by the 3,5-bis(trifluoromethyl)phenyl group is a valuable strategy in this regard.
Biocatalytic Approaches to Stereoselective Synthesis
Current research literature does not provide specific examples of this compound being utilized in biocatalytic approaches for stereoselective synthesis. While biocatalysis is a burgeoning field for creating chiral molecules, the application of this particular compound as a substrate or catalyst in enzyme-mediated reactions is not documented in available scientific reports.
Chemical Biology and Medicinal Chemistry Investigations
Rational Design and Synthesis of Enzyme Inhibitors
The structural motif of 3,5-bis(trifluoromethyl)phenyl is of significant interest in the design of enzyme inhibitors.
Cholinesterase Inhibitors: While direct studies on this compound as a cholinesterase inhibitor are not prevalent, research on closely related analogues highlights the potential of the 3,5-bis(trifluoromethyl)phenyl group in this context. A study focused on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its derivatives identified them as novel inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are critical targets in the management of neurodegenerative diseases like Alzheimer's. The investigation revealed that modifications to the salicylanilide (B1680751) core could modulate the inhibitory potency and selectivity. For instance, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide emerged as the most effective inhibitor of both enzymes in the series. nih.gov The inhibitory concentrations (IC₅₀) for several analogues were determined, showcasing moderate to good activity. nih.gov
| Compound | Target Enzyme | IC₅₀ (µmol·L⁻¹) |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | AChE | 18.2 - 196.6 |
| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | BuChE | 9.2 - 196.2 |
| N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | AChE & BuChE | Best in series |
Data sourced from a study on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues. nih.gov
DPP-IV Inhibitors: There is no specific information in the reviewed literature indicating that this compound has been investigated as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment.
Development of Ligands for Protein-Protein Interaction Modulation (e.g., PD-L1)
The benzamidoxime scaffold, including derivatives like this compound, has been identified as a promising framework for developing small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. researchgate.netnih.gov This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. researchgate.net
A structure-based screening campaign led to the discovery of a benzamidoxime derivative, VIS310, as a hit compound with pH-dependent binding potency to PD-L1. nih.gov This pH sensitivity is particularly relevant to the acidic tumor microenvironment. nih.gov Further optimization through analogue-based screening resulted in VIS1201, a derivative with improved binding potency that can inhibit the formation of the PD-1/PD-L1 complex. nih.govnih.gov The study highlighted that the benzamidoxime moiety is crucial for the observed activity, with electrostatic forces playing a significant role in the ligand-protein interaction. nih.gov
| Compound Derivative | Target | Activity Noted |
| VIS310 | PD-L1 | pH-dependent binding potency. nih.gov |
| VIS1201 | PD-L1 | Improved binding potency, inhibits PD-1/PD-L1 complex formation. nih.govnih.gov |
Exploration as Antimicrobial Agents Against Drug-Resistant Pathogens
The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in a novel class of pyrazole derivatives that exhibit potent antibacterial activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov
A series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were synthesized and evaluated for their antimicrobial properties. mdpi.comnih.gov Many of these compounds demonstrated significant growth inhibition of planktonic bacteria with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. mdpi.comnih.gov Notably, some of the lead compounds were found to be bactericidal and effective against MRSA persisters and biofilms. researchgate.netnih.gov The structure-activity relationship studies indicated that hydrophobic substituents on the aniline part of the pyrazole derivatives generally enhanced the antimicrobial activity. mdpi.com
| Derivative Type | Bacterial Strain(s) | MIC (µg/mL) |
| Phenyl-substituted pyrazole derivative | Tested bacteria | As low as 2 |
| Dichloro aniline substituted pyrazole derivative | S. aureus (including MRSA) | As low as 0.5 |
| 4-Bromo-3-chloro-aniline substituted pyrazole | S. aureus (including MRSA), Enterococci | 0.5 - 1 |
| Phenoxy-substituted pyrazole derivative | Several bacterial strains | 1 |
Data is derived from studies on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. mdpi.com
Development of Chemical Probes for Biological Systems
Based on the available scientific literature, there are no specific reports on the development or use of this compound as a chemical probe for studying biological systems.
Advanced Materials Science
A review of current research indicates that this compound has not been specifically investigated for applications in the field of advanced materials science.
Incorporation into High-Performance Polymers and Coatings
The development of high-performance polymers and coatings is driven by the need for materials that can withstand extreme conditions, such as high temperatures, harsh chemical environments, and mechanical stress. The incorporation of fluorine-containing moieties, particularly trifluoromethyl (CF3) groups, is a well-established strategy for enhancing the properties of polymers. mdpi.comresearchgate.net These groups are known to impart a range of desirable characteristics.
The presence of the 3,5-bis(trifluoromethyl)phenyl group in a polymer backbone can lead to:
Increased Chemical Resistance: Fluorinated polymers are known for their inertness towards a wide range of chemicals, including acids, bases, and organic solvents. coleparmer.caholscot.com This property is crucial for applications in chemically aggressive environments.
Reduced Moisture Absorption: The hydrophobic nature of the trifluoromethyl groups leads to lower water uptake, which is beneficial for maintaining the dimensional stability and electrical insulating properties of the material. researchgate.net
Lower Dielectric Constant: The introduction of fluorine can lower the dielectric constant of a polymer, making it a suitable candidate for use as an insulating material in microelectronics. researchgate.net
While direct studies on the polymerization of this compound are not extensively documented in public literature, the compound serves as a promising monomer. The amidoxime group (-C(NH₂)=NOH) itself can participate in various polymerization reactions. For instance, it can be envisioned that the amine or hydroxyl groups of the amidoxime could be utilized in condensation polymerization reactions to form novel polyamides, polyimides, or polyethers.
The resulting polymers, bearing the bulky and highly fluorinated 3,5-bis(trifluoromethyl)phenyl side groups, would be expected to exhibit the aforementioned high-performance characteristics. Such polymers could find use as advanced coatings for aerospace components, industrial machinery, and chemical processing equipment, offering superior protection and durability.
Table 1: Anticipated Property Enhancements in Polymers Incorporating this compound
| Property | Enhancement due to 3,5-Bis(trifluoromethyl)phenyl Group |
| Thermal Stability | Increased due to high C-F bond energy. mdpi.comresearchgate.net |
| Chemical Resistance | Improved inertness to a wide range of chemicals. coleparmer.caholscot.com |
| Moisture Absorption | Reduced, leading to better dimensional stability. researchgate.net |
| Dielectric Constant | Lowered, making it suitable for electronic insulation. researchgate.net |
Functional Materials for Organic Electronic Devices
The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), relies on the design of organic molecules with specific electronic properties. The ability to fine-tune the electron-donating or electron-withdrawing nature of these molecules is crucial for controlling charge injection, transport, and recombination processes within the devices.
The 3,5-bis(trifluoromethyl)phenyl moiety is a potent electron-withdrawing group (-I effect). wikipedia.org This strong inductive effect arises from the high electronegativity of the fluorine atoms. When incorporated into a larger molecule, this group can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
This modulation of electronic properties makes this compound a potentially valuable building block for several types of materials in organic electronic devices:
Electron-Transporting Materials (ETMs): In OLEDs, efficient electron injection and transport from the cathode to the emissive layer are essential for balanced charge recombination and high efficiency. Materials with strong electron-withdrawing groups are often used as ETMs due to their low-lying LUMO levels, which facilitate electron injection. The 3,5-bis(trifluoromethyl)phenyl group could be a key component in the design of novel ETMs.
Host Materials for Phosphorescent OLEDs (PhOLEDs): In PhOLEDs, a phosphorescent emitter is dispersed in a host material. The host material should have a high triplet energy to prevent energy loss from the emitter, and it should also possess good charge-transporting properties. The introduction of the 3,5-bis(trifluoromethyl)phenyl group can help in designing host materials with deep HOMO levels, which can be beneficial for confining holes within the emissive layer.
n-Type Semiconductors in OFETs: Organic field-effect transistors require both p-type (hole-transporting) and n-type (electron-transporting) semiconductors. There is a significant demand for high-performance, stable n-type organic semiconductors. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group makes it an attractive component for the synthesis of new n-type materials.
While the amidoxime functional group is more commonly associated with its chelating properties, its electronic influence in conjunction with the bis(trifluoromethyl)phenyl core could lead to novel molecular designs for organic electronics. Research into pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group has already shown promise in other areas, indicating the versatility of this structural motif. mdpi.comnih.gov
Table 2: Potential Roles of this compound-Derived Materials in Organic Electronics
| Device Component | Function | Role of 3,5-Bis(trifluoromethyl)phenyl Group |
| Electron-Transport Layer (ETL) in OLEDs | Facilitates electron injection and transport. | Lowers LUMO energy for improved electron injection. |
| Host Material in PhOLEDs | Facilitates energy transfer to the phosphorescent guest. | Can lead to a deep HOMO, aiding in charge confinement. |
| n-Type Semiconductor in OFETs | Transports electrons in the transistor channel. | Strong electron-withdrawing nature promotes n-type behavior. wikipedia.org |
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Synthetic Protocols
The synthesis of 3,5-bis(trifluoromethyl)benzamidoxime (B2596258) and related structures traditionally relies on the conversion of the corresponding nitrile, 3,5-bis(trifluoromethyl)benzonitrile (B1295164), with hydroxylamine (B1172632). nih.gov This reaction is often performed in organic solvents like ethanol (B145695) or methanol, sometimes requiring elevated temperatures and extended reaction times. nih.gov The development of more sustainable and "green" synthetic methodologies is a critical future direction, aligning with the broader goals of the chemical industry to reduce environmental impact. researchgate.net
Future research should focus on protocols that minimize waste, reduce energy consumption, and utilize safer reagents and solvents. jocpr.com Promising avenues include:
Solvent-Free and Microwave-Assisted Synthesis: Performing the conversion of the nitrile to the amidoxime (B1450833) under solvent-free conditions, potentially assisted by microwave irradiation, could drastically reduce reaction times from hours to minutes and eliminate the need for volatile organic solvents. mdpi.comnih.gov Microwave heating provides an efficient energy source that can accelerate reactions significantly. mdpi.com
Biocatalytic Approaches: The use of enzymes for amide bond formation is a growing area of green chemistry. rsc.org Exploring nitrile hydratases or other engineered enzymes for the conversion of the nitrile precursor to the amidoxime could offer a highly selective and environmentally benign synthetic route, operating in aqueous media under mild conditions.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for easier scale-up compared to batch processes. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Table 1: Comparison of Potential Synthetic Protocols for this compound
| Method | Typical Conditions | Potential Advantages | Challenges | Green Chemistry Principle |
|---|---|---|---|---|
| Traditional Batch Synthesis | Hydroxylamine hydrochloride, base (e.g., Na2CO3), ethanol/methanol, heat (60-80°C), 1-48h. nih.gov | Established and well-documented procedure. | Use of organic solvents, long reaction times, energy intensive. | Less aligned with green principles. |
| Microwave-Assisted Synthesis | Solvent-free or minimal high-boiling point solvent, microwave irradiation, minutes. nih.gov | Drastic reduction in reaction time, energy efficiency, reduced solvent use. mdpi.com | Requires specialized equipment, optimization of conditions needed. | Energy Efficiency, Waste Prevention. |
| Biocatalysis | Aqueous buffer, ambient temperature, specific enzymes (e.g., nitrile hydratase). | High selectivity, mild conditions, biodegradable catalyst, aqueous solvent. rsc.org | Enzyme discovery/engineering may be required, potential substrate inhibition. | Use of Renewable Feedstocks, Catalysis, Safer Solvents. |
| Flow Chemistry | Packed-bed or microreactor, continuous feed of reagents, optimized temperature/pressure. | High reproducibility, enhanced safety, efficient heat/mass transfer, easy scale-up. | High initial equipment cost, potential for clogging. | Process Intensification, Safer Chemistry. |
Deeper Mechanistic Understanding of Trifluoromethyl Group Reactivity in Complex Systems
The two trifluoromethyl (CF3) groups are the defining feature of this molecule's aromatic ring. The CF3 group is a powerful modulator of physicochemical properties in medicinal chemistry and materials science. mdpi.combohrium.com It is strongly electron-withdrawing, highly lipophilic (Hansch π value of +0.88), and metabolically stable due to the strength of the C-F bond. mdpi.comnih.gov These properties are known to enhance membrane permeability, improve binding affinity to biological targets, and block metabolic degradation. mdpi.comnih.gov
While the general effects are known, a deeper mechanistic understanding within complex systems remains a key research avenue. Future studies could investigate:
Non-Covalent Interactions: How do the CF3 groups on the phenyl ring interact with biological macromolecules? Research suggests that CF3 groups can engage in favorable interactions with hydrophobic pockets of proteins. researchgate.net Detailed computational and experimental studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) calculations and high-resolution crystallography, could elucidate the specific nature of these interactions (e.g., hydrophobic, dipole-dipole, or even unconventional hydrogen bonds) and quantify their contribution to binding energy. acs.org
Reaction Mechanisms: The strong electron-withdrawing nature of the two CF3 groups significantly influences the reactivity of the aromatic ring and the amidoxime moiety. Mechanistic studies on how this electronic profile affects processes like metal coordination, electrophilic or nucleophilic attack, and radical reactions are needed. nih.govbohrium.com This understanding is crucial for designing new reactions and predicting the behavior of the molecule in biological or material contexts.
Bioisosteric Effects: The CF3 group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. mdpi.com A deeper analysis of how the dual CF3 substitution pattern on this specific scaffold compares to other substitution patterns in terms of receptor binding, functional activity, and pharmacokinetic profiles would provide valuable data for rational drug design. nih.gov
Table 2: Physicochemical Impact of Trifluoromethyl Groups
| Property | Effect of CF3 Group | Mechanistic Basis |
|---|---|---|
| Lipophilicity | Increases (Hansch π = +0.88). mdpi.com | The fluorine atoms are hydrophobic and increase the molecule's affinity for nonpolar environments. |
| Metabolic Stability | High. mdpi.com | The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), resisting enzymatic cleavage. mdpi.com |
| Acidity of N-H/O-H Bonds | Increases acidity of proximal protons. | Strong inductive electron-withdrawing effect of the CF3 groups delocalizes negative charge in the conjugate base. |
| Receptor Binding | Can enhance binding affinity. researchgate.net | Contributes to favorable hydrophobic and electrostatic interactions within protein binding pockets. researchgate.netacs.org |
| Dipole Moment | Significantly alters the molecular dipole. | High electronegativity of fluorine atoms creates strong bond dipoles. |
Expansion of Applications in Emerging Areas of Chemical Biology and Diagnostics (e.g. 19F-MRI and 18F-PET imaging probes)
The presence of six chemically equivalent fluorine atoms in two CF3 groups makes this compound an intriguing candidate for the development of advanced diagnostic tools, particularly for Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI).
¹⁹F MRI Probes: ¹⁹F MRI is a powerful imaging modality with virtually no background signal in biological tissues, allowing for highly specific and quantifiable imaging. nih.gov The two CF3 groups on the molecule could provide a strong, singular ¹⁹F NMR signal, making it an excellent core for a new class of imaging agents. nih.gov Future research would involve chemically modifying the amidoxime group to attach targeting ligands (e.g., peptides, antibodies) that direct the probe to specific tissues or cell types, such as tumors or areas of inflammation. The development of nanotheranostics incorporating 2-(3,5-Bis(trifluoromethyl)-phenyl) acetic acid derivatives has already shown promise in this area. nih.gov
¹⁸F-PET Imaging Probes: Positron Emission Tomography (PET) is another highly sensitive clinical imaging technique. nih.gov While the native compound contains stable ¹⁹F, synthetic strategies could be developed to incorporate the positron-emitting isotope Fluorine-18 (¹⁸F). Recent advancements in [¹⁸F]trifluoromethylation chemistry are making the synthesis of such tracers more feasible. mdpi.com Developing a method to create [¹⁸F]-3,5-bis(trifluoromethyl)benzamidoxime or its derivatives would open the door to PET imaging applications, leveraging the molecule's pharmacokinetic properties for tracking biological processes in vivo. nih.gov
Table 3: Comparison of ¹⁹F-MRI and ¹⁸F-PET for Diagnostic Probes
| Feature | ¹⁹F-MRI | ¹⁸F-PET |
|---|---|---|
| Isotope | ¹⁹F (Stable) | ¹⁸F (Radioactive, t₁/₂ ≈ 109.8 min) mdpi.com |
| Signal Detection | NMR signal from fluorine nuclei. | Gamma rays from positron-electron annihilation. |
| Background Signal | Essentially zero in vivo. nih.gov | Low, but requires correction for random/scattered events. |
| Sensitivity | Lower (requires millimolar concentrations). nih.gov | Extremely high (detects picomolar to nanomolar concentrations). |
| Spatial Resolution | High (sub-millimeter). | Lower (several millimeters). |
| Chemical Information | Can provide chemical shift information. | Provides only localization and concentration of the tracer. |
Exploration of Novel Supramolecular Assemblies and Material Architectures
Supramolecular chemistry involves the design of complex, functional structures held together by non-covalent interactions. This compound possesses distinct features that could be exploited to build novel supramolecular assemblies and advanced materials.
The key interacting motifs are:
Hydrogen Bonding: The amidoxime group (-C(NH₂)=NOH) is an excellent hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (from NH₂ and OH) and acceptor (from N and O). This can lead to the formation of well-defined chains, tapes, or cyclic structures.
Halogen Bonding and π-Interactions: The electron-deficient trifluoromethylated phenyl ring can participate in π-π stacking with electron-rich aromatic systems. Furthermore, the fluorine atoms can act as halogen bond acceptors.
Steric Influence: The bulky CF3 groups will impose significant steric constraints, directing the self-assembly process and influencing the final architecture of the material. acs.org
Future research in this area could focus on co-crystallization of this compound with other molecules to form multi-component crystals with unique properties. The interplay between the strong, directional hydrogen bonds of the amidoxime and the weaker, less directional interactions of the fluorinated ring could lead to the formation of liquid crystals, gels, or porous materials for applications in gas storage or separations. Exploring the self-assembly of this molecule in various solvents and on surfaces could reveal novel nanostructures, building upon principles seen in systems like benzene-1,3,5-tricarboxamides (BTAs). nih.gov
Table 4: Potential Intermolecular Interactions for Supramolecular Assembly
| Interaction Type | Molecular Origin in Compound | Potential Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Amidoxime group (-NH₂, =NOH) | Primary driving force for forming robust, directional 1D or 2D networks. |
| π-π Stacking | Electron-deficient phenyl ring | Stabilization of layered structures, particularly with electron-rich co-formers. |
| Halogen Bonding | Fluorine atoms of the CF₃ groups (as acceptors) | Directional control and fine-tuning of the crystal packing. |
| Dipole-Dipole Interactions | Polar C-F and amidoxime bonds | Overall stabilization of the assembled architecture. |
Q & A
Q. What are the optimal synthetic routes and purification strategies for 3,5-bis(trifluoromethyl)benzamidoxime?
Methodological Answer: Synthesis typically involves reacting 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine under reflux in ethanol or methanol. Critical parameters include maintaining a pH of 8–9 (using NaOH) to favor amidoxime formation . Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: hexane/ethyl acetate, 3:1). Purity verification requires HPLC (>98%) and ¹⁹F NMR to confirm trifluoromethyl group integrity .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural analysis: Single-crystal X-ray diffraction confirms bond angles and spatial arrangement of trifluoromethyl groups.
- Spectroscopy: ¹H/¹³C/¹⁹F NMR identifies proton environments and fluorine coupling patterns. IR spectroscopy detects C=N and N–O stretches (~1630 cm⁻¹ and ~950 cm⁻¹, respectively) .
- Computational studies: Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model HOMO-LUMO gaps to predict reactivity. For example, the LUMO of trifluoromethyl-substituted compounds often localizes on electron-deficient aromatic rings, guiding nucleophilic attack sites .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl groups influence reaction mechanisms in catalytic systems?
Methodological Answer: The strong electron-withdrawing effect of -CF₃ groups enhances electrophilicity of the benzamidoxime core, facilitating reactions like Ullmann couplings or Buchwald-Hartwig aminations. For instance, in copper-catalyzed amidation, the amidoxime acts as a directing group, stabilizing transition states via coordination to Cu(I) . Kinetic studies (e.g., Eyring plots) and isotopic labeling (¹⁵N) can elucidate rate-determining steps and intermediates .
Q. How can researchers resolve discrepancies in reported spectroscopic data for derivatives of this compound?
Methodological Answer: Contradictions in NMR shifts often arise from solvent effects or tautomerism. To address this:
- Standardize solvents (e.g., DMSO-d₆ vs. CDCl₃) and report temperature-controlled experiments.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare experimental data with computed chemical shifts (e.g., using ACD/Labs or MestReNova) . For example, tautomeric equilibria between amidoxime and iminooxime forms can shift ¹H NMR peaks by 0.3–0.5 ppm .
Q. What strategies optimize the compound’s stability in biological assays?
Methodological Answer:
- Storage: Lyophilize and store at -20°C under argon to prevent hydrolysis of the amidoxime group.
- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation.
- Stability assays: Monitor decomposition via LC-MS over 24–72 hours. Half-life (t₁/₂) in plasma can be extended by substituting the hydroxylamine moiety with methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
